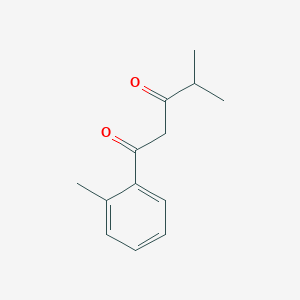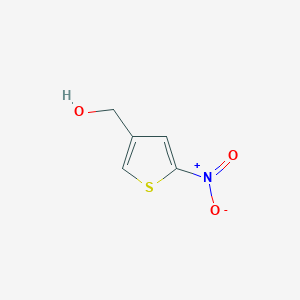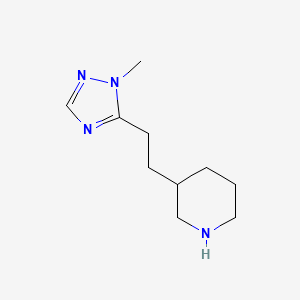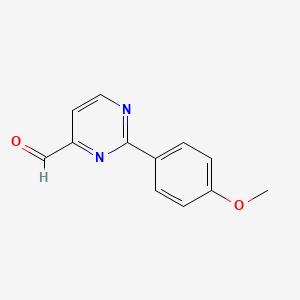
2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with a suitable pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds under mild conditions . This method is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group transformations. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 2-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties .
相似化合物的比较
- 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde
- 2-(4-Methylphenyl)pyrimidine-4-carbaldehyde
- 2-(4-Chlorophenyl)pyrimidine-4-carbaldehyde
Comparison: 2-(4-Methoxyphenyl)pyrimidine-4-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, the methoxy group can enhance its solubility and ability to form hydrogen bonds, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Conclusion
This compound is a compound of significant interest due to its versatile applications and unique chemical properties
属性
CAS 编号 |
944901-39-7 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-4-2-9(3-5-11)12-13-7-6-10(8-15)14-12/h2-8H,1H3 |
InChI 键 |
PFYZZKVZPKNRRX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



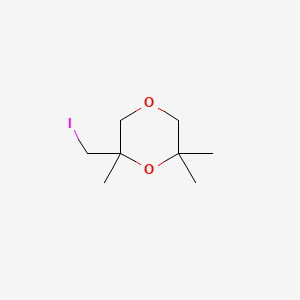
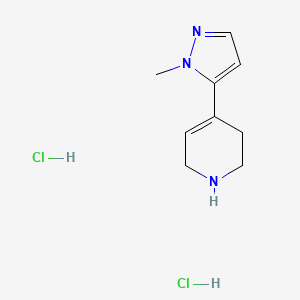
![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
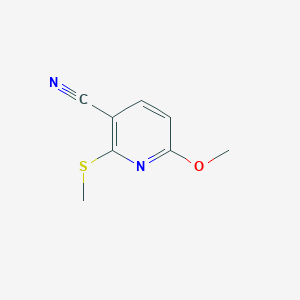
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)
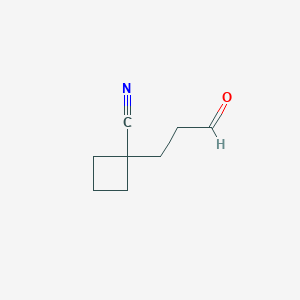
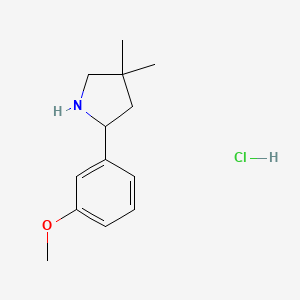
![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)
